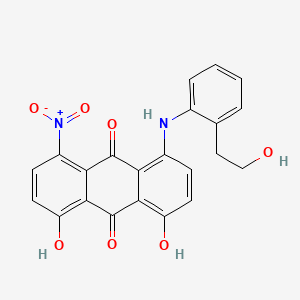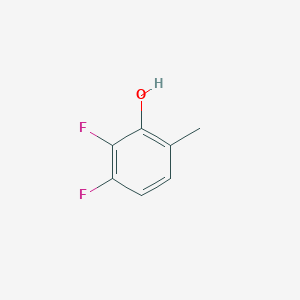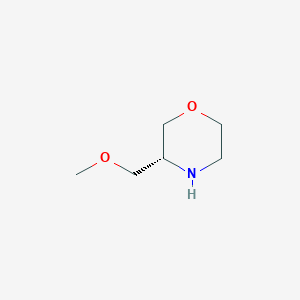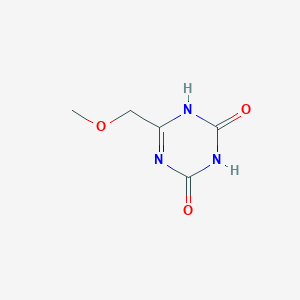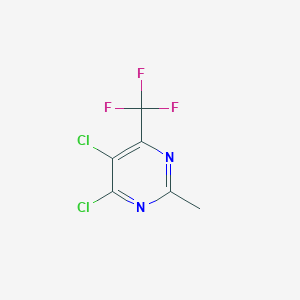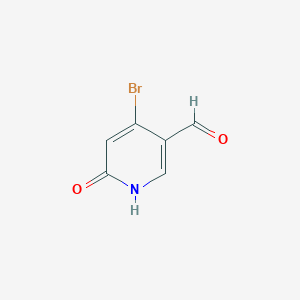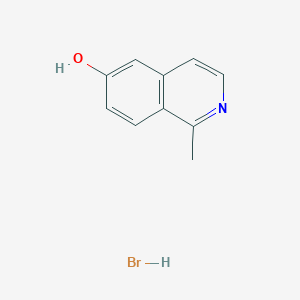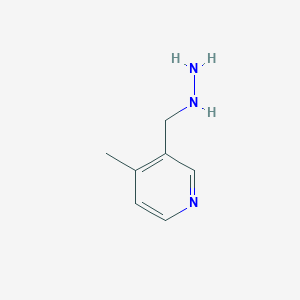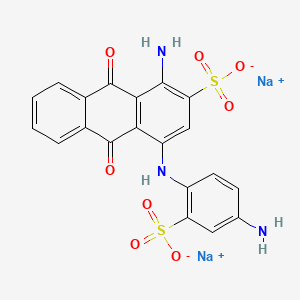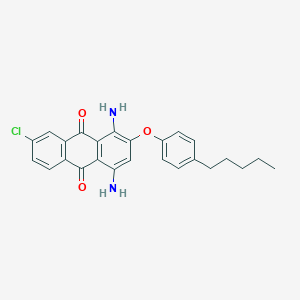
1,4-Diamino-7-chloro-2-(4-pentylphenoxy)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diamino-7-chloro-2-(4-pentylphenoxy)anthracene-9,10-dione is an organic compound with a complex structure that includes anthracene, chloro, amino, and phenoxy functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-diamino-7-chloro-2-(4-pentylphenoxy)anthracene-9,10-dione typically involves multiple steps:
Starting Materials: The synthesis begins with anthracene-9,10-dione as the core structure.
Amination: Amino groups are introduced at the 1st and 4th positions through nucleophilic substitution reactions, often using ammonia or amines under controlled conditions.
Phenoxy Substitution: The phenoxy group is introduced at the 2nd position via nucleophilic aromatic substitution, using 4-pentylphenol as the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Diamino-7-chloro-2-(4-pentylphenoxy)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to the hydroquinone form.
Substitution: The amino and chloro groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or phenols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,4-Diamino-7-chloro-2-(4-pentylphenoxy)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its anthracene core.
Medicine: Explored for its potential anticancer properties, given its ability to intercalate with DNA.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials.
Wirkmechanismus
The mechanism of action of 1,4-diamino-7-chloro-2-(4-pentylphenoxy)anthracene-9,10-dione involves its interaction with biological molecules:
Molecular Targets: DNA and proteins.
Pathways: The compound can intercalate with DNA, disrupting replication and transcription processes, which is a mechanism explored for anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diaminoanthraquinone: Lacks the chloro and phenoxy groups, making it less versatile in functionalization.
7-Chloro-2-phenoxyanthracene-9,10-dione: Lacks the amino groups, which reduces its potential for biological applications.
2-(4-Pentylphenoxy)anthracene-9,10-dione: Lacks both amino and chloro groups, limiting its reactivity.
Uniqueness
1,4-Diamino-7-chloro-2-(4-pentylphenoxy)anthracene-9,10-dione is unique due to its combination of functional groups, which provides a balance of reactivity and stability. This makes it a valuable compound for diverse applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
88605-33-8 |
|---|---|
Molekularformel |
C25H23ClN2O3 |
Molekulargewicht |
434.9 g/mol |
IUPAC-Name |
1,4-diamino-7-chloro-2-(4-pentylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C25H23ClN2O3/c1-2-3-4-5-14-6-9-16(10-7-14)31-20-13-19(27)21-22(23(20)28)25(30)18-12-15(26)8-11-17(18)24(21)29/h6-13H,2-5,27-28H2,1H3 |
InChI-Schlüssel |
AHYCHGUMHHAIPC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C=C(C=C4)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


